molecular formula C10H16ClN5O8P2 B1676835 MRS2298

MRS2298

货号: B1676835
分子量: 431.66 g/mol
InChI 键: GMCUIIHBWNOHIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MRS2298 是一种合成有机化合物,以其对 P2Y1 受体的强拮抗活性而闻名。该受体是 P2Y 受体家族的一部分,该家族是 G 蛋白偶联受体,被嘌呤和嘧啶核苷酸激活。 This compound 已被广泛研究用于其在人血小板中的抗聚集活性 .

准备方法

MRS2298 是通过一系列化学反应合成的,这些反应涉及磷酰氧丙基和氯甲基氨基嘌呤基的掺入。合成路线通常包括以下步骤:

化学反应分析

MRS2298 经历了几种类型的化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 该化合物可以被还原形成还原衍生物。

    取代: this compound 可以发生取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Introduction to MRS2298

This compound is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors that are integral to various physiological processes, particularly in the cardiovascular system. This compound has been extensively researched for its potential therapeutic applications in conditions where modulation of platelet aggregation is critical, such as cardiovascular diseases.

Key Features:

  • Selective Antagonism : this compound selectively targets the P2Y1 receptor without significantly affecting other purinergic receptors like P2Y12 or P2X.
  • Antithrombotic Potential : In vivo studies have demonstrated that this compound can significantly reduce thrombus formation in animal models, showcasing its potential as an antithrombotic agent.

Cardiovascular Disease Treatment

This compound is primarily investigated for its role in treating cardiovascular diseases by modulating platelet function. Its ability to inhibit ADP-induced platelet aggregation positions it as a promising candidate for preventing thrombotic events.

Research Tool in Pharmacology

This compound serves as a valuable research tool for studying purinergic signaling pathways. Its specificity allows researchers to dissect the roles of different purinergic receptors in various physiological and pathological conditions.

Potential in Other Therapeutic Areas

Emerging studies suggest that this compound may have applications beyond cardiovascular diseases, including:

  • Neurological Disorders : Given the role of purinergic signaling in neuroinflammation, this compound could be explored for its effects on neurological conditions.
  • Cancer Research : Investigations into how platelet function influences tumor metastasis may benefit from the use of this compound as a selective antagonist.

Case Study 1: Antithrombotic Efficacy

In a study conducted on animal models, this compound demonstrated significant efficacy in reducing thrombus formation compared to controls. This study highlighted its potential application in preventing heart attacks and strokes by targeting platelet aggregation pathways.

Case Study 2: Role in Platelet Function Research

Research utilizing this compound has provided insights into the mechanisms of platelet activation through purinergic signaling. By selectively inhibiting the P2Y1 receptor, researchers were able to delineate its specific contributions to platelet biology and associated disorders.

作用机制

MRS2298 通过拮抗 P2Y1 受体发挥其作用,P2Y1 受体是一种由二磷酸腺苷 (ADP) 激活的 G 蛋白偶联受体。通过抑制 P2Y1 受体,this compound 可防止 ADP 诱导的血小板聚集,从而降低血栓形成的风险。 所涉及的分子靶点和途径包括抑制血小板中钙离子 (Ca2+) 的升高,这是血小板聚集过程中的关键步骤 .

相似化合物的比较

MRS2298 由于其高效力和选择性而在 P2Y1 受体拮抗剂中是独一无二的。类似的化合物包括:

This compound 由于其独特的结构特征和对 P2Y1 受体的高亲和力,使其成为科学研究和药物开发中宝贵的工具 .

生物活性

MRS2298 is a potent acyclic antagonist of the P2Y1 receptor, a subtype of G-protein-coupled receptors that respond to extracellular nucleotides. It has garnered attention for its significant role in inhibiting platelet aggregation, making it a potential candidate for therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound exhibits a high affinity for the P2Y1 receptor with a binding inhibition constant (Ki) of approximately 29.6 nM . Its effectiveness in inhibiting ADP-induced platelet aggregation is characterized by an IC50 value of 62.8 nM , indicating its potency relative to other P2Y1 antagonists such as MRS2500 and MRS2496 .

This compound functions primarily as an antagonist at the P2Y1 receptor, blocking the receptor's activation by ADP. This blockade prevents the downstream signaling pathways that lead to platelet aggregation and shape change, which are critical steps in thrombus formation. The inhibition mechanism is selective, as this compound does not significantly interact with other P2Y receptors such as P2Y12, which is also activated by ADP but leads to different cellular responses .

Comparative Activity

The following table summarizes the comparative pharmacological activities of this compound with other known P2Y1 antagonists:

CompoundKi (nM)IC50 (nM)Selectivity
This compound29.662.8High (P2Y1 selective)
MRS25000.950.95Very High
MRS2496N/A1500Moderate

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various experimental settings:

  • Platelet Aggregation Studies : In human platelet suspensions, this compound effectively inhibited ADP-induced aggregation, demonstrating its potential for antithrombotic therapies. The study indicated that this compound's action was significant even at low concentrations, reinforcing its utility in clinical scenarios where platelet activation poses risks .
  • In Vivo Models : Research involving animal models has shown that administration of this compound leads to reduced thrombus formation during experimental thrombosis assays, supporting its role as a therapeutic agent in preventing clot-related complications .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications of this compound have provided insights into its binding affinity and selectivity for the P2Y1 receptor. These studies emphasize the importance of specific molecular features that enhance its antagonistic properties against this receptor subtype .

属性

分子式

C10H16ClN5O8P2

分子量

431.66 g/mol

IUPAC 名称

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

InChI 键

GMCUIIHBWNOHIM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

规范 SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MRS2298;  MRS 2298;  MRS-2298.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS2298
Reactant of Route 2
MRS2298
Reactant of Route 3
Reactant of Route 3
MRS2298
Reactant of Route 4
MRS2298
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
MRS2298
Reactant of Route 6
Reactant of Route 6
MRS2298

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。